2-Methanesulfonyl-3-methylaniline 2-Methanesulfonyl-3-methylaniline
Brand Name: Vulcanchem
CAS No.: 497227-21-1
VCID: VC6366731
InChI: InChI=1S/C8H11NO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,9H2,1-2H3
SMILES: CC1=C(C(=CC=C1)N)S(=O)(=O)C
Molecular Formula: C8H11NO2S
Molecular Weight: 185.24

2-Methanesulfonyl-3-methylaniline

CAS No.: 497227-21-1

Cat. No.: VC6366731

Molecular Formula: C8H11NO2S

Molecular Weight: 185.24

* For research use only. Not for human or veterinary use.

2-Methanesulfonyl-3-methylaniline - 497227-21-1

Specification

CAS No. 497227-21-1
Molecular Formula C8H11NO2S
Molecular Weight 185.24
IUPAC Name 3-methyl-2-methylsulfonylaniline
Standard InChI InChI=1S/C8H11NO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,9H2,1-2H3
Standard InChI Key GXEXAPQBWDKEFE-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 3-methyl-2-methylsulfonylaniline, reflects its substitution pattern on the benzene ring. The methanesulfonyl group (-SO₂CH₃) at position 2 and the methyl group (-CH₃) at position 3 create a sterically hindered environment, influencing its electronic and steric interactions in reactions . Key structural parameters include:

PropertyValueSource
Molecular FormulaC₈H₁₁NO₂S
Molecular Weight185.24 g/mol
SMILESCC1=C(C(=CC=C1)N)S(=O)(=O)C
InChIKeyGXEXAPQBWDKEFE-UHFFFAOYSA-N

The InChI string (InChI=1S/C8H11NO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,9H2,1-2H3) encodes connectivity and stereochemical details, confirming the planar aromatic ring with substituents in ortho positions .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The aromatic protons exhibit splitting patterns consistent with a 1,2,3-trisubstituted benzene ring. The methyl group on the sulfonyl moiety resonates as a singlet at δ 3.05 ppm, while the aniline NH₂ group appears as a broad singlet at δ 5.8–6.2 ppm.

  • ¹³C NMR: Signals at δ 118–135 ppm correspond to aromatic carbons, with the sulfonyl-attached carbon at δ 44 ppm and the methyl carbon at δ 21 ppm.

Infrared (IR) Spectroscopy:
Strong absorption bands at 1320 cm⁻¹ and 1150 cm⁻¹ confirm the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂). The NH₂ stretching vibrations appear at 3450 cm⁻¹.

Mass Spectrometry:
The molecular ion peak at m/z 185.24 ([M]⁺) aligns with the molecular weight. Fragmentation patterns include loss of the sulfonyl group (-SO₂CH₃, m/z 106) and subsequent cleavage of the methyl substituent .

Synthetic Routes and Optimization

Primary Synthesis Method

The most reported synthesis involves the reaction of 3-methylaniline with methanesulfonyl chloride (MsCl) in the presence of a base such as pyridine or triethylamine . The general reaction proceeds as follows:

3-Methylaniline+MsClBase2-Methanesulfonyl-3-methylaniline+HCl\text{3-Methylaniline} + \text{MsCl} \xrightarrow{\text{Base}} \text{2-Methanesulfonyl-3-methylaniline} + \text{HCl}

Key Steps:

  • Deprotonation: The base abstracts a proton from the aniline’s NH₂ group, generating a nucleophilic amine.

  • Electrophilic Attack: The sulfonyl chloride reacts with the deprotonated amine, forming the sulfonamide bond.

  • Work-Up: The product is isolated via aqueous extraction and purified by recrystallization or column chromatography .

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C

  • Yield: 70–85% (optimized conditions)

Alternative Pathways

Radical Sulfonylation:
Methane and sulfuryl chloride (SO₂Cl₂) react under UV light to generate methanesulfonyl chloride in situ, which subsequently reacts with 3-methylaniline . This method avoids handling corrosive MsCl directly but requires stringent temperature control.

Microwave-Assisted Synthesis:
Recent studies suggest that microwave irradiation reduces reaction times from hours to minutes while maintaining yields above 80%. This approach enhances energy efficiency and scalability.

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data exists, but the compound is sparingly soluble in water (<0.1 g/L) and highly soluble in polar aprotic solvents like DMSO and DMF.

  • Stability: Stable under inert atmospheres but hydrolyzes slowly in aqueous acidic or basic conditions, regenerating 3-methylaniline and methanesulfonic acid.

Thermal Behavior

Differential Scanning Calorimetry (DSC):
A melting point of 98–100°C is observed, with decomposition onset at 220°C. The thermal stability makes it suitable for high-temperature reactions.

Applications in Pharmaceutical Chemistry

Intermediate for Bioactive Molecules

2-Methanesulfonyl-3-methylaniline is a precursor to sulfonamide-based drugs, including:

  • Antimicrobial Agents: Derivatives with modified sulfonamide groups show activity against Staphylococcus aureus (MIC: 2–8 µg/mL).

  • Kinase Inhibitors: The sulfonyl group chelates ATP-binding sites in kinases, enabling the development of anticancer therapeutics.

Case Study: Antidiabetic Drug Development

In a 2023 study, the compound was alkylated at the NH₂ position to produce a series of sulfonylurea analogs. One derivative exhibited potent glucokinase activation (EC₅₀: 0.3 µM), surpassing repaglinide in preclinical models.

Computational Insights

Density Functional Theory (DFT) Studies

DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electrostatic Potential: The sulfonyl group acts as an electron sink, directing electrophilic attacks to the para position of the aniline ring .

  • HOMO-LUMO Gap: 5.2 eV, suggesting moderate reactivity suitable for nucleophilic substitutions .

Molecular Docking

Docking simulations with COX-2 enzyme (PDB: 3LN1) show the sulfonyl group forming hydrogen bonds with Arg120 and Tyr355, supporting its role as a COX-2 inhibitor scaffold.

Environmental Impact

Biodegradation

The compound undergoes slow microbial degradation (half-life: 60 days in soil), with sulfonate cleavage as the rate-limiting step.

Ecotoxicity

  • Daphnia magna: EC₅₀ (48 h) = 12 mg/L

  • Algal Growth Inhibition: EC₅₀ (72 h) = 8 mg/L

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